1-((5-Bromopentyl)oxy)-3-iodobenzene
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Overview
Description
1-((5-Bromopentyl)oxy)-3-iodobenzene is an organic compound characterized by the presence of both bromine and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromopentyl)oxy)-3-iodobenzene typically involves the reaction of 3-iodophenol with 1,5-dibromopentane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((5-Bromopentyl)oxy)-3-iodobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The iodine atom can be reduced to a hydrogen atom, altering the compound’s properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, thiols, or amines, depending on the nucleophile used.
Oxidation: Products include carboxylic acids, ketones, or aldehydes.
Reduction: Products include dehalogenated benzene derivatives.
Scientific Research Applications
1-((5-Bromopentyl)oxy)-3-iodobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-((5-Bromopentyl)oxy)-3-iodobenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new bond. In oxidation reactions, the compound undergoes electron transfer processes, leading to the introduction of new functional groups. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Bromopentyl)oxy)-1,4-dimethylbenzene
- 1-((5-Bromopentyl)oxy)-4-fluorobenzene
- (Z)-2-(4-((5-Bromopentyl)oxy)benzylidene)-4,5,6-trimethoxybenzofuran-3(2H)-one
Uniqueness
1-((5-Bromopentyl)oxy)-3-iodobenzene is unique due to the presence of both bromine and iodine atoms, which allows for a wide range of chemical modifications and applications. The combination of these halogens provides distinct reactivity patterns compared to similar compounds with only one type of halogen.
Properties
Molecular Formula |
C11H14BrIO |
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Molecular Weight |
369.04 g/mol |
IUPAC Name |
1-(5-bromopentoxy)-3-iodobenzene |
InChI |
InChI=1S/C11H14BrIO/c12-7-2-1-3-8-14-11-6-4-5-10(13)9-11/h4-6,9H,1-3,7-8H2 |
InChI Key |
GQXWUPAOOSNAED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)OCCCCCBr |
Origin of Product |
United States |
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